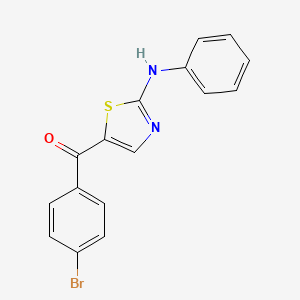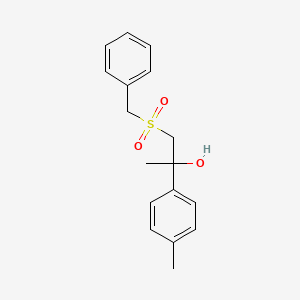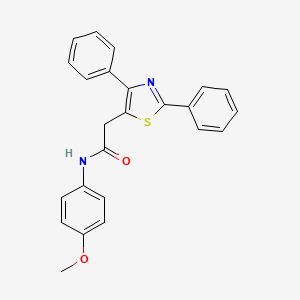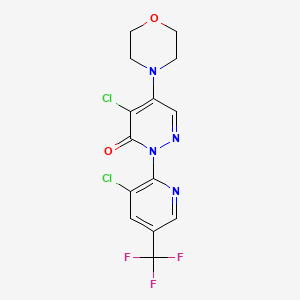
(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone
Übersicht
Beschreibung
“(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied . A series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been explored in various studies . For instance, 4-(4-Bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Novel compounds related to (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone have been synthesized and characterized using various techniques including UV, IR, 1H and 13C NMR, and mass spectrometry. Theoretical calculations using density functional theory have been employed for structural optimization and interpretation of vibrational spectra, aiding in understanding the molecular structure and stability of these compounds (Shahana & Yardily, 2020).
Antibacterial Activity Exploration Molecular docking studies, using software like Hex 8.0, have been conducted on similar compounds to understand their potential antibacterial activity. These studies help in predicting how these molecules might interact with bacterial proteins, providing insights into their potential as antibacterial agents (Shahana & Yardily, 2020).
Synthesis of Derivatives for Bioactivity Assessment Various derivatives of this compound have been synthesized for testing their bioactivity. These studies focus on creating novel molecular structures and assessing their potential in various biological applications, such as antimicrobial or anticancer activities (Akolkar & Karale, 2015).
Investigation of Antitumor Activity Some derivatives of this compound have been synthesized and tested for antitumor activity. This research helps in identifying potential new drug leads with anticancer properties by testing their efficacy against various cancer cell lines (Bhole & Bhusari, 2011).
Exploration of Type III Secretion Inhibitors Some derivatives have been prepared as potential bioisosteres of salicylidene acylhydrazides, known for inhibiting type III secretion in Gram-negative bacteria. These studies contribute to the development of new antibacterial agents (Hillgren et al., 2010).
Antimicrobial Evaluation The synthesized compounds have been evaluated for their in vitro antibacterial activity against various bacterial strains, and their antifungal activity has been examined. This research is crucial for discovering new antimicrobial agents (Reddy & Reddy, 2016).
Wirkmechanismus
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone is Cyclin dependent kinase 2 (CDK2) . CDK2 is a potentially therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, CDK2, through hydrogen bonding and van der Waals interactions . This interaction mediates the inhibition of CDK2, which is crucial in the cell cycle regulation, thus providing valuable opportunities for the development of anticancer drugs with optimal efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on CDK2 . This inhibition disrupts the normal cell cycle regulation, which can lead to the death of cancer cells.
Zukünftige Richtungen
The development of new thiazole derivatives with improved properties and lesser side effects is an active area of research . The design and development of different thiazole derivatives present the up-to-date development on this scaffold . The new computational insights presented in studies are expected to be valuable for the guidelines and development of new potent CDK2 inhibitors .
Biochemische Analyse
Biochemical Properties
(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK7 . These interactions are crucial as CDKs are involved in regulating cell cycle progression. The compound’s binding to these enzymes can inhibit their activity, leading to potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK2 can lead to cell cycle arrest, thereby inhibiting cell proliferation . Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK2 and CDK7, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on CDKs, leading to sustained cell cycle arrest and reduced cell proliferation in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that retain biological activity. Additionally, its effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its localization within cells can also be influenced by its interactions with intracellular transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Eigenschaften
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMNBSYLAANJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215097 | |
| Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343376-31-8 | |
| Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343376-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinamide](/img/structure/B3036373.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol](/img/structure/B3036374.png)


![2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3036379.png)
![1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3036381.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-pyridinyl)(4-phenylpiperazino)methanone](/img/structure/B3036382.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide](/img/structure/B3036386.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide](/img/structure/B3036387.png)
![4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B3036388.png)
![[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol](/img/structure/B3036390.png)

![1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3036392.png)
![(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene](/img/structure/B3036394.png)
